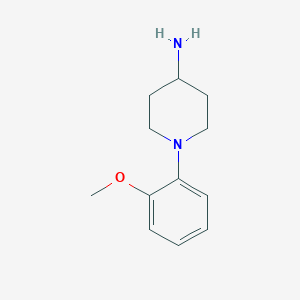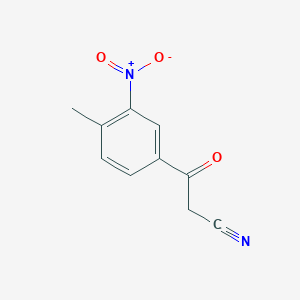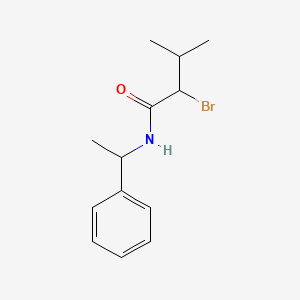![molecular formula C13H19BrN4O B3199477 2-Bromo-3-methyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-one CAS No. 1016864-65-5](/img/structure/B3199477.png)
2-Bromo-3-methyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-one
Übersicht
Beschreibung
2-Bromo-3-methyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-one, also known as BPR1K871, is a novel small molecule inhibitor that has been developed for the treatment of cancer. It is a potent and selective inhibitor of the protein kinase B-RAF, which is a key player in the MAPK/ERK signaling pathway that regulates cell growth and proliferation.
Wissenschaftliche Forschungsanwendungen
Chemical Derivatives and Pharmacological Activities
DNA Binding and Fluorescent Staining Applications : The compound's structural relation to piperazine derivatives suggests its potential utility in the synthesis of DNA-binding agents. For instance, Hoechst 33258, a known DNA minor groove binder, utilizes a piperazine derivative for its activity. Such compounds are widely used in fluorescent DNA staining for cell biology research, indicating that related structures could have similar applications (Issar & Kakkar, 2013).
Enzyme Inhibition for Therapeutic Applications : Derivatives of piperazine, including pyrimidinylpiperazines, have been explored for their role as enzyme inhibitors. Dipeptidyl peptidase IV (DPP IV) inhibitors, which include piperazine and pyrimidine derivatives, show promise in the treatment of type 2 diabetes mellitus. This highlights the compound's relevance in the development of antidiabetic drugs (Mendieta, Tarragó, & Giralt, 2011).
Metabolism and Disposition in Clinical Applications : Arylpiperazine derivatives, including those with a pyrimidinyl component, are significant in clinical applications, mainly for treating depression, psychosis, or anxiety. The metabolism of these compounds, leading to various pharmacological effects, underscores the significance of understanding the chemical and pharmacokinetic properties of such derivatives for rational drug design (Caccia, 2007).
Role in Drug-Drug Interaction Studies : The investigation of chemical inhibitors of cytochrome P450 isoforms involves compounds with structures similar to the given chemical, which is crucial for predicting potential drug-drug interactions. Such studies aid in the safer development of new drugs by understanding how derivatives might affect metabolism (Khojasteh et al., 2011).
Wirkmechanismus
Target of Action
Similar compounds with a pyrimidine moiety have been reported to exhibit a wide range of pharmacological activities . These compounds interact with various targets, including enzymes, receptors, and proteins, to exert their effects .
Mode of Action
Compounds with a pyrimidine moiety are known to interact with their targets, leading to changes in cellular processes . The interaction can result in the inhibition or activation of the target, leading to downstream effects.
Biochemical Pathways
Similar compounds with a pyrimidine moiety have been reported to affect various biochemical pathways, leading to diverse types of biological and pharmaceutical activities .
Result of Action
Similar compounds with a pyrimidine moiety have been reported to exhibit diverse types of biological and pharmaceutical activities .
Eigenschaften
IUPAC Name |
2-bromo-3-methyl-1-(4-pyrimidin-2-ylpiperazin-1-yl)butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN4O/c1-10(2)11(14)12(19)17-6-8-18(9-7-17)13-15-4-3-5-16-13/h3-5,10-11H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUDYUTYTPKOFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCN(CC1)C2=NC=CC=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}-1-methylpiperidine](/img/structure/B3199422.png)
![2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}ethanethioamide](/img/structure/B3199424.png)


![2-[4-(3-Bromobenzamido)phenyl]acetic acid](/img/structure/B3199442.png)

amine](/img/structure/B3199454.png)

![6-[4-(3-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B3199468.png)
![1-[3-(Trifluoromethyl)phenyl]piperidin-4-amine](/img/structure/B3199474.png)
